3-(Isobutylsulfonyl)azetidine
Overview
Description
3-(Isobutylsulfonyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Isobutylsulfonyl)azetidine, typically involves the formation of the four-membered ring through cyclization reactions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the ring-opening polymerization of sulfonyl-activated aziridines .
Industrial Production Methods
Industrial production of azetidines often leverages the scalability of these synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired azetidine compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction of the azetidine ring can yield various amine products .
Scientific Research Applications
3-(Isobutylsulfonyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and sulfonyl group. The ring strain in the azetidine facilitates its participation in various chemical reactions, while the sulfonyl group can engage in interactions with biological molecules, potentially inhibiting enzyme activity or altering molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(Isobutylsulfonyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability, making it more manageable in synthetic applications compared to aziridines. Its sulfonyl group also imparts distinct chemical properties that can be exploited in various reactions and applications .
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-6(2)5-11(9,10)7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMDRIZDRMLCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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